N-(1-(benzofuran-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide
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Overview
Description
N-(1-(benzofuran-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide is a complex organic compound characterized by its benzofuran core and sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the formation of benzofuran derivatives. One common approach is the reaction of 2-halobenzofuran with propan-2-ylamine under suitable conditions to form the intermediate compound. Subsequent sulfonation with 2-methoxybenzenesulfonyl chloride completes the synthesis.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-(1-(benzofuran-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.
Reduction: Production of reduced benzofuran derivatives.
Substitution: Generation of various substituted benzofuran compounds.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions.
Medicine: N-(1-(benzofuran-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide has shown potential as an antimicrobial and anti-inflammatory agent, making it a candidate for drug development.
Industry: Its unique chemical properties make it useful in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity. The sulfonamide group, in particular, plays a crucial role in inhibiting bacterial growth by interfering with folate synthesis.
Comparison with Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran core but differ in their substituents and functional groups.
Sulfonamide derivatives: These compounds contain the sulfonamide group but have different aromatic rings and substituents.
Uniqueness: N-(1-(benzofuran-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide stands out due to its specific combination of the benzofuran core and the methoxybenzenesulfonamide group, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-13(11-15-12-14-7-3-4-8-16(14)23-15)19-24(20,21)18-10-6-5-9-17(18)22-2/h3-10,12-13,19H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJQEMGCDWHCKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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